

# what is the chemical structure of 1-Monomyristin

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## Compound of Interest

Compound Name: 1-Monomyristin

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## An In-depth Technical Guide to 1-Monomyristin

This technical guide provides a comprehensive overview of **1-Monomyristin**, a monoacylglycerol containing myristic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, analytical methodologies, and biological activities.

### Chemical Identity and Structure

**1-Monomyristin**, also known as 1-myristoyl-rac-glycerol, is a glyceride where the hydroxyl group at the C-1 position of glycerol is esterified with myristic acid, a saturated fatty acid with 14 carbon atoms.<sup>[1]</sup> Its chemical structure is depicted below:

#### Chemical Structure of 1-Monomyristin

Synonyms: 1-Myristoyl-rac-glycerol, Glycerol 1-myristate, 2,3-Dihydroxypropyl tetradecanoate,  $\alpha$ -Monomyristin.<sup>[2][3]</sup>

### Physicochemical Properties

A summary of the key physicochemical properties of **1-Monomyristin** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>34</sub> O <sub>4</sub>	[1][2][3][4]
Molecular Weight	302.45 g/mol	[1][2][3][4][5]
CAS Number	589-68-4	[2]
Appearance	White to off-white solid or waxy substance	[1]
Melting Point	68-70 °C	[6]
Boiling Point	363.47°C (rough estimate)	[6]
Density	0.9748 g/cm <sup>3</sup> (rough estimate)	[6]
Solubility	Soluble in organic solvents like ethanol, chloroform, and DMSO. Limited solubility in water.[1][6]	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Monomyristin**.

Technique	Key Data	Reference
FT-IR (cm <sup>-1</sup> )	3456 (broad, O-H stretching), 2916 (C-H stretching), 1735 (C=O ester), 1465 (CH <sub>2</sub> bending), 1180 (C-O ester)	[2]
<sup>1</sup> H-NMR (ppm)	2.18 (singlet, hydroxyl groups), >3.50 (protons of the glycerol backbone)	[2]
<sup>13</sup> C-NMR (ppm)	63.35, 65.16, 70.28 (inequivalent carbon atoms in the glycerol backbone)	[2]
Mass Spectrometry	[M+H] <sup>+</sup> at m/z = 303	[2]

## Experimental Protocols

### Synthesis of 1-Monomyristin

A common method for the synthesis of **1-Monomyristin** involves the transesterification of ethyl myristate with 1,2-O-isopropylidene glycerol, followed by deprotection.[\[2\]](#)[\[7\]](#)

Protocol:

- Protection of Glycerol: React glycerol with acetone in the presence of an acid catalyst to form 1,2-O-isopropylidene glycerol.
- Transesterification: React 1,2-O-isopropylidene glycerol with ethyl myristate using a suitable catalyst.
- Deprotection: Remove the isopropylidene protecting group from the isopropylidene glycerol myristate using an acidic resin like Amberlyst-15 in ethanol at room temperature.[\[2\]](#)
- Purification: The final product, **1-Monomyristin**, is obtained after filtration and evaporation of the solvent.[\[2\]](#)

### Analytical Methods

The purity and identity of **1-Monomyristin** can be assessed using the following techniques:

- Thin-Layer Chromatography (TLC): For monitoring the progress of the synthesis and assessing purity.
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the chemical structure of the synthesized product.[\[2\]](#)[\[7\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used for purity confirmation and identification, with a typical retention time of 3.17 minutes and detection of the  $[M+H]^+$  ion at  $m/z$  303.[\[2\]](#)

## Biological Activity and Signaling Pathways

**1-Monomyristin** has demonstrated notable biological activities, particularly as an antimicrobial agent.

## Antibacterial and Antifungal Activity

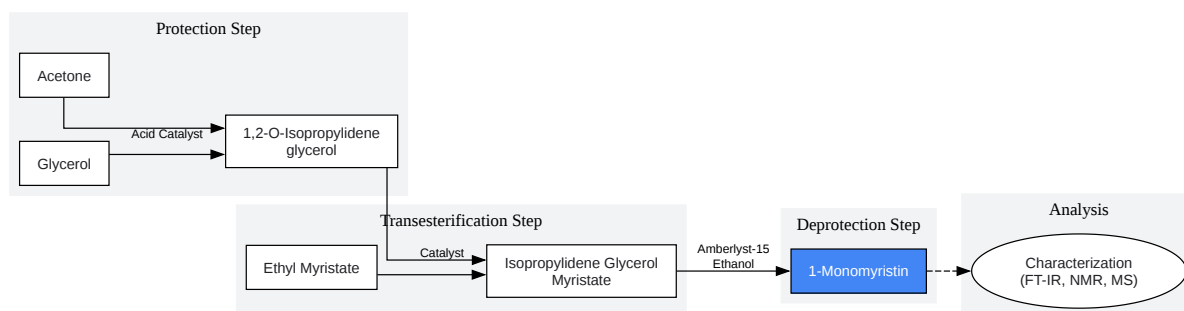
- Antibacterial: **1-Monomyristin** exhibits activity against several Gram-positive bacteria, including *Staphylococcus aureus* and *Aggregatibacter actinomycetemcomitans*.<sup>[2][6]</sup>
- Antifungal: It also shows antifungal activity against *Candida albicans*.<sup>[2][6]</sup> The antimicrobial effect is attributed to its ability to interact with and destabilize the cell walls of microorganisms.<sup>[8]</sup>

## Enzyme Inhibition

- Fatty Acid Amide Hydrolase (FAAH) Inhibition: **1-Monomyristin**, extracted from *Serenoa repens*, has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH) with an  $IC_{50}$  of 18  $\mu M$ .<sup>[6]</sup> FAAH is an enzyme involved in the degradation of endocannabinoids.

## Visualizations

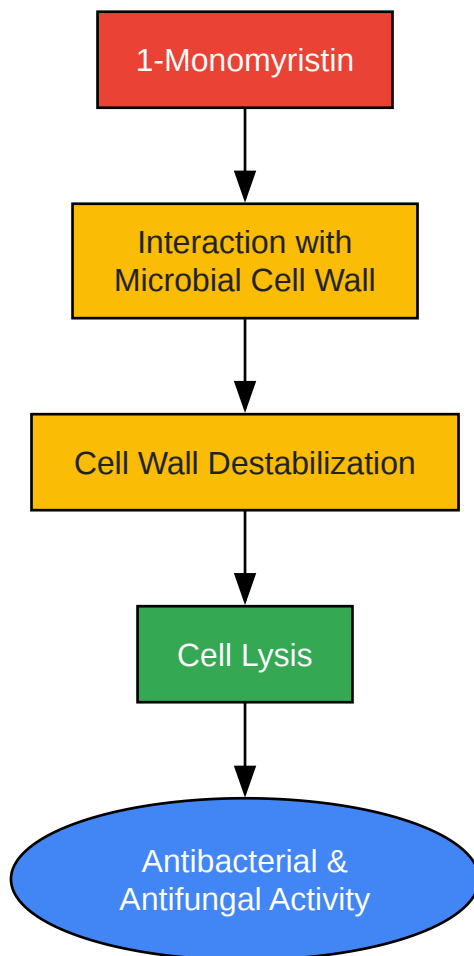
### Diagram 1: Synthesis Workflow of 1-Monomyristin



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Caption: Synthetic route for **1-Monomyristin**.

## Diagram 2: Logical Relationship of 1-Monomyristin's Antimicrobial Action



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Caption: Proposed mechanism of antimicrobial action.

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- To cite this document: BenchChem. [what is the chemical structure of 1-Monomyristin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046450#what-is-the-chemical-structure-of-1-monomyristin]

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